molecular formula C16H19NO4 B2750977 N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide CAS No. 839685-21-1

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide

Cat. No.: B2750977
CAS No.: 839685-21-1
M. Wt: 289.331
InChI Key: JWIBERHRWMWCRN-UHFFFAOYSA-N
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Description

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide is a chemical compound with diverse applications in scientific research. Its unique properties make it suitable for drug development, bioimaging, and catalysis among other fields. This compound belongs to the class of coumarin derivatives, which are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide typically involves the reaction of 8-methoxycoumarin-3-carboxylic acid with N-butyl-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound is employed in bioimaging studies due to its fluorescent properties, allowing researchers to visualize biological processes at the cellular level.

    Medicine: It has shown potential as an anticancer agent, particularly against liver cancer cells, by inducing apoptosis and inhibiting cell proliferation.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound activates caspase-3/7 proteins, leading to apoptosis. It also inhibits β-tubulin polymerization, disrupting the microtubule network and preventing cell division . These actions contribute to its antiproliferative effects on cancer cells.

Comparison with Similar Compounds

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide can be compared with other coumarin derivatives, such as:

    7-hydroxycoumarin: Known for its anticoagulant properties.

    4-methylumbelliferone: Used as a fluorescent probe in biochemical assays.

    Esculetin: Exhibits anti-inflammatory and antioxidant activities.

The uniqueness of this compound lies in its specific structural features and its potent anticancer activity, particularly against liver cancer cells .

Properties

IUPAC Name

N-butyl-8-methoxy-N-methyl-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-4-5-9-17(2)15(18)12-10-11-7-6-8-13(20-3)14(11)21-16(12)19/h6-8,10H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIBERHRWMWCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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